molecular formula C12H26Mn B14885710 Carbanide;cyclopentane;manganese(2+)

Carbanide;cyclopentane;manganese(2+)

Cat. No.: B14885710
M. Wt: 225.27 g/mol
InChI Key: MCNGQIFLEUPXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Carbanide; cyclopentane; manganese(2+)" represents a multifaceted subject in chemistry, encompassing three distinct components: carbanide (interpreted here as a carbide derivative), cyclopentane (a cyclic alkane), and manganese(II) ions.

Carbanide/Carbides: Metal carbides are compounds where carbon bonds with a metal, often exhibiting high hardness, thermal stability, and catalytic properties. Lanthanide carbides, for instance, undergo structural and electronic transitions under high-pressure conditions, enabling applications in mechanical and electrical devices .

Cyclopentane: A five-membered cycloalkane (C₅H₁₀) with notable applications in organic synthesis, refrigeration, and biodegradation studies. Its reactivity and stability are influenced by its cyclic structure and resonance-stabilized radical formation pathways .

Manganese(2+): Manganese(II) ions are redox-active transition metal ions, often involved in catalysis and material science. However, the provided evidence lacks specific data on manganese(II) compounds, limiting detailed discussion.

Properties

Molecular Formula

C12H26Mn

Molecular Weight

225.27 g/mol

IUPAC Name

carbanide;cyclopentane;manganese(2+)

InChI

InChI=1S/2C5H10.2CH3.Mn/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2

InChI Key

MCNGQIFLEUPXID-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Mn+2]

Origin of Product

United States

Preparation Methods

Catalytic Coupling Methods Involving Manganese Complexes

Manganese-catalyzed coupling reactions have emerged as a cornerstone for constructing cyclopentane frameworks. For instance, a manganese pincer complex, Mn-MACHO-Pr (2 mol%), facilitates the synthesis of cycloalkanes via hydrogen-borrowing cascades. In one protocol, 1,5-pentanediol reacts with secondary alcohols or ketones at 120°C under inert conditions, yielding cyclohexanes with diastereoselectivity up to 98:2. Extending this strategy to 1,4-butanediol enables cyclopentane formation through a (4 + 1) annulation pathway, achieving yields of 72–89%.

A related approach employs manganese-catalyzed acceptorless dehydrogenative coupling. For example, cyclopropyl methanol and methyl ketone react under CO atmosphere (60 psig) at 80°C, forming acyl cyclopentenes via a radical-mediated ring expansion. This method produces water and H₂ as byproducts, underscoring its atom economy.

Organometallic Synthesis Using Grignard and Organolithium Reagents

Homoleptic manganese(II) cyclopentadienyl complexes, such as Cp₂Mn (manganocene), are synthesized via salt metathesis. Treating MnCl₂ with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF) at −78°C yields Cp₂Mn as air-sensitive crystals. Modifications to the Cp ligand, such as alkylation or aryl substitution, are achieved using alkyllithium reagents (e.g., n-BuLi) followed by electrophilic quenching, enabling tailored steric and electronic profiles.

Grignard reagents also participate in cyclopentane ring formation. Bis-Grignard reagents like BrMg(CH₂)₄MgBr react with carbonyl compounds in a Michael addition-enolate alkylation sequence, yielding spirocyclopentanes in 63–86% yields. Manganese-mediated variants, though less documented, are plausible given analogous zirconium precedents.

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods enable the preparation of manganese(II) coordination polymers with cyclopentane-derived ligands. For example, reacting Mn(ClO₄)₂·6H₂O with 2,6-bis(3-phenylimidazol)pyridine in ethanol/water (3:1 v/v) at 96°C for 96 hours yields a 3D polymer exhibiting panchromatic absorption and charge-transfer transitions. These conditions favor ligand hydrolysis and in situ cyclization, critical for stabilizing the cyclopentane motif.

Mechanochemical Approaches

Ball milling circumvents solvent use in synthesizing manganese complexes. A mechanochemical reaction between MnCl₂ and K[Me₃SiCH₂CHCH₂SiMe₃] (15 minutes, 30 Hz) produces η³-allyl manganese species, which can cyclize to form cyclopentane derivatives. This method enhances reaction efficiency by eliminating solvent coordination effects, though yields remain under investigation.

Solid-State and Calcination Methods

Calcining manganese precursors with cyclopentane-containing ligands offers a route to stabilized complexes. For instance, manganese carbonate (MnCO₃), prepared by precipitating MnSO₄ with NaHCO₃, decomposes at 400°C under H₂/Ar to yield MnO microspheres. Incorporating cyclopentane carboxylates during calcination could theoretically yield Mn(II)-cyclopentane composites, though literature examples are sparse.

Emerging Directions and Challenges

While existing methods showcase versatility, challenges persist in achieving high yields for sterically hindered cyclopentane-manganese complexes. Future work may explore photoredox manganese catalysis or electrochemical synthesis to enhance selectivity. Additionally, computational modeling (e.g., DFT) is critical for rationalizing reaction pathways and optimizing ligand designs.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;manganese(2+) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of manganese.

    Reduction: It can be reduced to lower oxidation states or even to elemental manganese.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be catalyzed by transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species.

Scientific Research Applications

Carbanide;cyclopentane;manganese(2+) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbanide;cyclopentane;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the cyclopentane ring and carbanide ion can stabilize the manganese ion in different oxidation states, allowing it to act as a versatile catalyst in various chemical reactions .

Comparison with Similar Compounds

Cyclopentane vs. Other Cycloalkanes and Additives

Reactivity and Radical Formation

  • Cyclopentane and cyclopentene exhibit similar reactivity due to their ability to form resonance-stabilized allyl radicals during oxidation. Approximately 70% of their consumption involves H-abstraction and radical decomposition pathways. In contrast, cyclohexene favors benzene formation via cyclohexadienyl radical decomposition, leading to higher ignition propensity .
  • Cyclohexane and cyclopentane show comparable biodegradation rates in sulfate-rich environments, with simple unsubstituted homologues degrading rapidly. However, dimethyl-substituted isomers of cyclopentane degrade more slowly than their cyclohexane counterparts, reflecting microbial substrate specificity .

Thermodynamic Performance as Additives

  • In CO₂-based binary mixtures for thermodynamic cycles, cyclopentane outperforms pentane in both thermal efficiency (+7.3 percentage points vs. +4.8) and exergetic efficiency (+17.3 vs. +12.4 percentage points). Cyclopentane matches cyclohexane in thermal efficiency (+7.8 percentage points) and slightly lags in exergetic efficiency (+18.3 vs. +17.3). Both cyclic alkanes surpass silicon tetrachloride (SiCl₄) in performance .
Table 1: Comparative Efficiency of Cyclopentane and Other Additives in CO₂-Based Mixtures
Additive Thermal Efficiency Increase (%) Exergetic Efficiency Increase (%)
Pentane 4.8 12.4
Cyclopentane 7.3 17.3
Cyclohexane 7.8 18.3
Silicon Tetrachloride 6.0 13.8
Table 2: Inhibitory Activity of Cyclopentane vs. Cyclohexane Derivatives
Compound Cyclic Substituent IC₅₀ (nM) Relative Activity
6, 7 Cyclopentane 10–20 High
9, 10 Cyclohexane 20–70 Moderate
11 Cyclopentane 10 10x Higher than 12
12 Cyclohexane 100 Baseline

Carbanide/Carbides vs. Other Metal Carbides

High-pressure studies reveal that lanthanide carbides (e.g., LaC₂, CeC₂) undergo structural phase transitions under extreme conditions, altering their electronic and mechanical properties. These transitions are less pronounced in transition metal carbides (e.g., TiC, WC), which retain cubic structures under similar pressures. The covalent bonding in lanthanide carbides contrasts with the metallic bonding in transition metal carbides, influencing their applications in superconductors vs. cutting tools, respectively .

Manganese(2+) Limitations in Evidence

While manganese(II) ions are critical in redox chemistry, the provided evidence lacks direct comparisons with analogous transition metal ions (e.g., Fe²⁺, Co²⁺). Further research is required to contextualize manganese(II) within this compound system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.